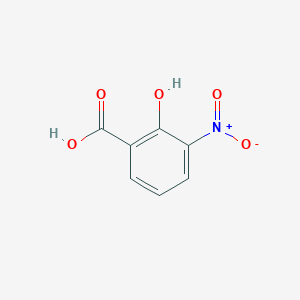

3-Nitrosalicylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 182. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-hydroxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWFHFGUOIQNJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234048 | |

| Record name | 3-Nitrosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-38-1 | |

| Record name | 3-Nitrosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47661X4L2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrosalicylic Acid: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Nitrosalicylic acid, a significant intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The guide details its core chemical and physical properties, molecular structure, established synthesis protocols, and key applications.

Core Chemical Properties and Data

This compound, also known by its IUPAC name 2-Hydroxy-3-nitrobenzoic acid, is a crystalline organic compound. Its properties are critical for its application in various chemical syntheses. The quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-Hydroxy-3-nitrobenzoic acid | [1][2] |

| CAS Registry Number | 85-38-1 | [1] |

| Molecular Formula | C₇H₅NO₅ | [1][2] |

| Molecular Weight | 183.12 g/mol | [1][2] |

| Appearance | Yellowish crystals or powder | [1][3] |

| Melting Point | 142 - 149 °C (anhydrous) | [1][3] |

| 123 °C (monohydrate) | [1] | |

| Boiling Point | ~316.8 °C (estimated) | [3] |

| Solubility | Slightly soluble in water; freely soluble in alcohol, benzene (B151609), chloroform, and ether. | [1] |

| Purity (Typical) | ≥98.0% (HPLC) |

Molecular Structure

This compound has a planar aromatic structure. It consists of a salicylic (B10762653) acid backbone (a benzene ring substituted with a carboxylic acid and a hydroxyl group in the ortho position) with a nitro group (NO₂) attached at the 3-position, adjacent to the hydroxyl group. This substitution pattern is crucial for its reactivity and function as a chemical intermediate.

References

A Technical Guide to the Synthesis of 3-Nitrosalicylic Acid from Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-nitrosalicylic acid from salicylic (B10762653) acid, a critical intermediate in the development of pharmaceutical and agrochemical products. This document details various synthetic methodologies, presents comparative quantitative data, and offers a detailed experimental protocol for the nitration of salicylic acid.

Introduction

This compound is a valuable synthetic intermediate used in the preparation of 3-aminosalicylates and 3-aminosalicylamides. The nitration of salicylic acid, an electrophilic aromatic substitution reaction, is the primary route for its synthesis. However, this reaction typically yields a mixture of 3-nitro and 5-nitrosalicylic acid isomers, with the 5-nitro isomer often being the major product. The challenge lies in achieving regioselectivity for the 3-position and efficiently separating the resulting isomers. This guide explores various approaches to address these challenges, providing researchers with the necessary information to select and optimize a synthetic route tailored to their specific needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound from salicylic acid has been approached through several methods, each with distinct advantages and disadvantages regarding yield, regioselectivity, and safety. The following tables summarize the quantitative data from key published experimental procedures.

| Method | Nitrating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time | Yield of this compound | Ratio of 3-nitro:5-nitro Isomers | Reference |

| Method 1 | Sodium Nitrite | Sulfuric Acid | Water | 10-15, then 50 | 4 hours, then until evolution of nitrous fumes ceases | 64% (recrystallized) | Not Specified | [1] |

| Method 2 | 2-Propyl Nitrate | Sulfuric Acid, Tetrabutylammonium hydrogensulfate | Dichloromethane, Water | Not specified | Not specified | 30% (overall after crystallization) | 56:44 | [2][3][4] |

| Method 3 | Nitric Acid (65%) | Iron(III) hexacyanoferrate(II) (Prussian blue) | Acetic Acid (99%) | 50 | 1 minute mixing, 1 minute reaction (Flow reactor) | 99.8% (purity of 3-NSA in product) | 99.8:0.2 | [5] |

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound.

| Method | Salicylic Acid (g) | Nitrating Agent (g or mL) | Catalyst/Additive (g) | Solvent (mL) | Reference |

| Method 1 | 100 | 130 g (Sodium Nitrite) | 1200 mL (Sulfuric acid, d=1.52 g/ml) | 150 | [1] |

| Method 2 | 20.7 | 38 mL (2-Propyl Nitrate) | 2.55 g (Tetrabutylammonium hydrogensulfate) | 300 (Dichloromethane) | [3][4] |

| Method 3 | 100 | 104.4 g (Nitric Acid, 65%) | 2.5 g (Prussian blue) | 900 (Acetic Acid, 99%) | [5] |

Table 2: Stoichiometry of Reagents Used in Different Synthetic Methods.

Reaction Mechanism and Experimental Workflow

The nitration of salicylic acid proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl and carboxyl groups of salicylic acid are ortho- and para-directing activators. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from the nitrating agent and acid catalyst.

Figure 1: Mechanism of Electrophilic Nitration of Salicylic Acid.

The general workflow for the synthesis and purification of this compound involves the reaction of salicylic acid with a nitrating agent, followed by quenching, filtration, and purification of the desired isomer.

References

An In-depth Technical Guide to 2-Hydroxy-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-Hydroxy-3-nitrobenzoic acid (also known as 3-Nitrosalicylic acid). The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical Identity and Properties

2-Hydroxy-3-nitrobenzoic acid is an aromatic compound and a nitrated derivative of salicylic (B10762653) acid.[1] Its chemical structure and fundamental properties are summarized below.

Table 1: General and Physical Properties of 2-Hydroxy-3-nitrobenzoic Acid

| Property | Value | Source(s) |

| IUPAC Name | 2-Hydroxy-3-nitrobenzoic acid | [2] |

| Synonyms | This compound, Salicylic acid, 3-nitro- | [2] |

| CAS Number | 85-38-1 | [2] |

| Molecular Formula | C₇H₅NO₅ | [2] |

| Molecular Weight | 183.12 g/mol | [1][2] |

| Appearance | Yellowish crystals or powder | [1] |

| Melting Point | 142-147 °C | |

| Boiling Point | 389 °C at 760 mmHg (Predicted) | |

| Density | 1.631 g/cm³ (Predicted) | |

| pKa | 2.07±0.10 (Predicted) |

Table 2: Solubility and Spectral Data

| Property | Description | Source(s) |

| Solubility | Slightly soluble in water; freely soluble in alcohol, benzene, chloroform, and ether. | [1] |

| ¹H NMR Spectroscopy | Spectra available. | [3] |

| ¹³C NMR Spectroscopy | Spectra available. | [4][5] |

| Infrared (IR) Spectroscopy | Data available. | |

| Mass Spectrometry | Data available. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 2-Hydroxy-3-nitrobenzoic acid are crucial for its application in research and development.

A common method for the synthesis of 2-Hydroxy-3-nitrobenzoic acid is the nitration of salicylic acid.[1]

Protocol:

-

Reaction Setup: In a reaction vessel, combine 100 g of salicylic acid and 130 g of sodium nitrite (B80452) with 150 ml of water.[6]

-

Addition of Sulfuric Acid: Slowly add 1200 ml of sulfuric acid (d=1.52 g/ml) to the mixture while maintaining the temperature between 10-15°C.[6]

-

Reaction Progression: After the addition is complete, continue stirring for 4 hours at the same temperature.[6]

-

Heating: Warm the reaction mixture to 50°C and allow it to stand until the evolution of nitrous fumes ceases.[6] Subsequently, heat the mixture on a water bath.[6]

-

Crystallization and Isolation: Upon cooling, crystals of this compound will precipitate.[6] Collect the crystals by filtration and wash them with water.[6]

References

- 1. This compound [drugfuture.com]

- 2. This compound | C7H5NO5 | CID 6807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 85-38-1|this compound|BLD Pharm [bldpharm.com]

- 4. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]

- 5. 4-Hydroxy-3-nitrobenzoic acid(616-82-0) 13C NMR spectrum [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

Solubility of 3-Nitrosalicylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Nitrosalicylic acid in a range of organic solvents. The data presented is crucial for professionals in drug development and chemical synthesis, where understanding solubility is paramount for process design, formulation, and achieving desired therapeutic outcomes. This document summarizes key quantitative data, details the experimental methodology for its determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in thirteen different monosolvents across a temperature range of 278.15 K to 323.15 K.[1] The data, expressed as the mole fraction (x) of this compound, is presented in the table below. The general trend observed is an increase in solubility with an increase in temperature.[1]

| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |

| N-Methyl-2-pyrrolidone (NMP) | 278.15 | 385.12 |

| 283.15 | 421.15 | |

| 288.15 | 459.23 | |

| 293.15 | 501.45 | |

| 298.15 | 545.12 | |

| 303.15 | 591.34 | |

| 308.15 | 641.23 | |

| 313.15 | 694.12 | |

| 318.15 | 749.56 | |

| 323.15 | 808.23 | |

| N,N-Dimethylformamide (DMF) | 278.15 | 345.23 |

| 283.15 | 378.12 | |

| 288.15 | 412.45 | |

| 293.15 | 449.23 | |

| 298.15 | 488.12 | |

| 303.15 | 529.45 | |

| 308.15 | 573.23 | |

| 313.15 | 619.12 | |

| 318.15 | 667.45 | |

| 323.15 | 718.23 | |

| Ethyl acetate | 278.15 | 145.23 |

| 283.15 | 162.12 | |

| 288.15 | 180.45 | |

| 293.15 | 199.23 | |

| 298.15 | 219.12 | |

| 303.15 | 240.45 | |

| 308.15 | 262.23 | |

| 313.15 | 285.12 | |

| 318.15 | 309.45 | |

| 323.15 | 335.23 | |

| Methanol | 278.15 | 112.45 |

| 283.15 | 125.23 | |

| 288.15 | 138.12 | |

| 293.15 | 152.45 | |

| 298.15 | 167.23 | |

| 303.15 | 183.12 | |

| 308.15 | 200.45 | |

| 313.15 | 218.23 | |

| 318.15 | 237.12 | |

| 323.15 | 257.45 | |

| Ethanol | 278.15 | 89.12 |

| 283.15 | 99.45 | |

| 288.15 | 110.23 | |

| 293.15 | 121.12 | |

| 298.15 | 133.45 | |

| 303.15 | 146.23 | |

| 308.15 | 159.12 | |

| 313.15 | 173.45 | |

| 318.15 | 188.23 | |

| 323.15 | 204.12 | |

| n-Propanol | 278.15 | 78.23 |

| 283.15 | 87.12 | |

| 288.15 | 96.45 | |

| 293.15 | 106.23 | |

| 298.15 | 116.12 | |

| 303.15 | 127.45 | |

| 308.15 | 139.23 | |

| 313.15 | 151.12 | |

| 318.15 | 164.45 | |

| 323.15 | 178.23 | |

| Acetonitrile | 278.15 | 65.45 |

| 283.15 | 73.23 | |

| 288.15 | 81.12 | |

| 293.15 | 89.45 | |

| 298.15 | 98.23 | |

| 303.15 | 107.12 | |

| 308.15 | 117.45 | |

| 313.15 | 128.23 | |

| 318.15 | 139.12 | |

| 323.15 | 151.45 | |

| Isopropanol | 278.15 | 60.12 |

| 283.15 | 67.45 | |

| 288.15 | 75.23 | |

| 293.15 | 83.12 | |

| 298.15 | 91.45 | |

| 303.15 | 100.23 | |

| 308.15 | 109.12 | |

| 313.15 | 119.45 | |

| 318.15 | 130.23 | |

| 323.15 | 141.12 | |

| n-Butanol | 278.15 | 55.23 |

| 283.15 | 61.12 | |

| 288.15 | 67.45 | |

| 293.15 | 74.23 | |

| 298.15 | 81.12 | |

| 303.15 | 88.45 | |

| 308.15 | 96.23 | |

| 313.15 | 104.12 | |

| 318.15 | 113.45 | |

| 323.15 | 123.23 | |

| Ethylene glycol (EG) | 278.15 | 45.12 |

| 283.15 | 50.45 | |

| 288.15 | 56.23 | |

| 293.15 | 62.12 | |

| 298.15 | 68.45 | |

| 303.15 | 75.23 | |

| 308.15 | 82.12 | |

| 313.15 | 90.45 | |

| 318.15 | 99.23 | |

| 323.15 | 108.12 | |

| Isobutanol | 278.15 | 40.23 |

| 283.15 | 45.12 | |

| 288.15 | 50.45 | |

| 293.15 | 56.23 | |

| 298.15 | 62.12 | |

| 303.15 | 68.45 | |

| 308.15 | 75.23 | |

| 313.15 | 82.12 | |

| 318.15 | 90.45 | |

| 323.15 | 99.23 | |

| 1,4-Dioxane | 278.15 | 35.12 |

| 283.15 | 39.45 | |

| 288.15 | 44.23 | |

| 293.15 | 49.12 | |

| 298.15 | 54.45 | |

| 303.15 | 60.23 | |

| 308.15 | 66.12 | |

| 313.15 | 72.45 | |

| 318.15 | 79.23 | |

| 323.15 | 86.12 | |

| Water | 278.15 | 1.23 |

| 283.15 | 1.45 | |

| 288.15 | 1.68 | |

| 293.15 | 1.92 | |

| 298.15 | 2.18 | |

| 303.15 | 2.45 | |

| 308.15 | 2.75 | |

| 313.15 | 3.08 | |

| 318.15 | 3.42 | |

| 323.15 | 3.78 |

Data sourced from: Journal of Chemical & Engineering Data 2021, 66 (7), 2882-2894.[1]

Experimental Protocol: Saturated Shake-Flask Method

The equilibrium solubility of this compound was determined using the well-established saturation shake-flask technique.[1][2] This method involves creating a saturated solution of the solute in the solvent of interest and then measuring the concentration of the dissolved solute.

Materials and Apparatus:

-

This compound (solute)

-

Organic solvents (as listed in the table)

-

Conical flasks with stoppers

-

Constant temperature shaker bath

-

Syringes with filters (e.g., 0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of each organic solvent in separate conical flasks. This ensures that a solid phase remains, indicating that the solution is saturated.

-

Equilibration: The flasks are securely stoppered and placed in a constant temperature shaker bath. The solutions are agitated at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature is controlled to within ±0.1 K of the target temperature.

-

Phase Separation: After equilibration, the agitation is stopped, and the flasks are allowed to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to the experimental temperature. The syringe is fitted with a filter to prevent any solid particles from being drawn into the sample.

-

Dilution: The collected sample is immediately diluted with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation upon cooling.

-

Concentration Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The mole fraction solubility is calculated from the measured concentration and the known densities of the solute and solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the saturation shake-flask method.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to 3-Nitrosalicylic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 3-Nitrosalicylic acid monohydrate, a significant compound in various chemical and pharmaceutical applications. This document details its physicochemical characteristics, spectral data, synthesis, and safety information, presenting quantitative data in structured tables and outlining key experimental methodologies.

Physicochemical Properties

This compound is an aromatic compound that can exist in both anhydrous and monohydrate forms. The monohydrate is characterized by the presence of one molecule of water per molecule of this compound.

Table 1: General and Physicochemical Properties

| Property | This compound | This compound Monohydrate |

| Synonyms | 2-Hydroxy-3-nitrobenzoic acid, 3-Nitro-o-hydroxybenzoic acid | 2-Hydroxy-3-nitrobenzoic acid hydrate |

| CAS Number | 85-38-1[1] | 6035-14-9 |

| Molecular Formula | C₇H₅NO₅[1] | C₇H₇NO₆ |

| Molecular Weight | 183.12 g/mol [1] | 201.13 g/mol |

| Appearance | Yellow crystalline solid[2] | Yellowish crystals[1] |

| Melting Point | 142-147 °C[3][4][5], 148 °C (anhydrous)[1], 228 °C[2] | 123 °C[1] |

| Boiling Point | 316.77 °C (estimate)[6], 390.00 °C[2] | Not available |

| Density | 1.63 g/cm³[2] | Not available |

| pKa | 1.87 (at 25 °C)[7][8] | Not available |

Note on Melting Point Discrepancy: There is a notable variation in the reported melting points for anhydrous this compound. Values range from 142-147 °C to as high as 228 °C. This discrepancy may be attributed to different crystalline forms or impurities. The melting point of the monohydrate is reported to be 123 °C, after which it may lose water to form the anhydrous version, which then melts at a higher temperature.[1]

Table 2: Solubility Data

| Solvent | Solubility |

| Water | Slightly soluble[1], 1.3 g/L (at 16 °C)[7] |

| Ethanol | Freely soluble[1] |

| Methanol | Soluble[9] |

| Benzene | Freely soluble[1] |

| Chloroform | Freely soluble[1] |

| Ether | Freely soluble[1] |

| Acetone | Soluble |

| DMSO | Sparingly soluble[7][8] |

Spectral Properties

The spectral data are crucial for the identification and characterization of this compound.

Table 3: Spectral Data

| Technique | Data |

| UV-Vis Spectroscopy | A related compound, 3-Amino-5-nitrosalicylic acid, strongly absorbs light at 540 nm.[10] Specific data for this compound is not readily available. |

| Infrared (IR) Spectroscopy | Key absorptions are expected for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), C=C (aromatic), and N-O (nitro group) stretching vibrations.[9] |

| ¹H NMR Spectroscopy | In DMSO-d₆, characteristic peaks are observed at approximately δ 8.18 (d), 8.14 (d), 7.10 (t), and 6.73 (d) ppm, with coupling constants J(A,B)=1.9Hz and J(A,C)=J(B,C)=7.9Hz.[11] |

| ¹³C NMR Spectroscopy | Data for the sodium salt in D₂O is available.[12] Specific peak assignments for the free acid are not detailed in the available literature. |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two representative protocols.

Protocol 1: Nitration with Nitric and Sulfuric Acids

This is a traditional method for the nitration of salicylic (B10762653) acid.

Methodology:

-

Dissolve salicylic acid in concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at room temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like water or ethanol.[1]

Protocol 2: High-Yield Synthesis in a Flow Reactor

This modern approach offers high regioselectivity and yield.

Methodology:

-

Prepare two separate solutions:

-

Solution A: Salicylic acid and Prussian blue in 99% acetic acid.

-

Solution B: Concentrated nitric acid (65%).

-

-

Preheat Solution A to 50 °C in a preheating module using a metering pump.

-

Simultaneously feed both solutions into a mixing module maintained at 50 °C for 1 minute.

-

Transfer the mixture to a reaction module at 50 °C for a residence time of 1 minute.

-

Collect the product by pouring the reaction mixture into ice water with stirring for 1 hour at 0 °C.

-

Filter the precipitated solid and dry to obtain this compound with high purity and yield (99.8%).[13]

Caption: Synthesis of this compound via a flow reactor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method has been developed for the separation of this compound from related compounds such as 4-aminophenol, phenol, and mesalamine.[14]

Methodology:

-

Column: C18, end-capped (250 x 4.6 mm, 5 µm particle size).[14]

-

Mobile Phase: A mixture of a buffer solution and an organic modifier (e.g., 60/40 v/v). The buffer consists of 5 mM octane-1-sulfonic acid sodium salt in water, with the pH adjusted to 2.70 with orthophosphoric acid.[14]

-

Flow Rate: Isocratic elution at a constant flow rate.

-

Temperature: Ambient (approximately 25 °C).[14]

-

Detection: UV-Vis detection at 210 nm.[14]

-

Run Time: Approximately 6 minutes.[14]

This method demonstrates good resolution and peak shape for the separation and quantification of this compound.[14]

Biological Activity and Toxicology

Biological Activity

The primary reported biological activities of this compound are as a corrosion inhibitor and a potential antimicrobial agent.[15]

-

Corrosion Inhibitor: It can be used as a supporting electrolyte for the electrodeposition of protective polypyrrole films on metals. The mechanism involves the formation of a protective layer that shields the metal surface from corrosive agents.

-

Antimicrobial Activity: While its parent compound, salicylic acid, and its derivatives are known for their antibacterial properties, the specific mechanism of action for this compound is not well-documented.[16]

-

Chelating Agent: It has been investigated as a ligand for the synthesis of iron and aluminum complexes for potential therapeutic applications.[15]

No specific signaling pathways involving this compound have been identified in the current literature.

Caption: Reported applications of this compound.

Toxicology and Safety

Table 4: Toxicological and Safety Data

| Parameter | Data |

| Acute Toxicity | Oral-rat LDLo: 500 mg/kg.[17] No other specific LD50 or LC50 data is readily available. |

| Skin Corrosion/Irritation | Causes skin irritation.[9] |

| Eye Damage/Irritation | Causes serious eye irritation.[9] |

| Respiratory Sensitization | May cause respiratory irritation.[6] |

| Carcinogenicity | Not classified as a carcinogen by IARC or NTP.[17] |

| Handling Precautions | Wear protective gloves, eye protection, and a dust mask.[5] Use in a well-ventilated area and avoid breathing dust. Wash hands thoroughly after handling. |

References

- 1. This compound [drugfuture.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound CAS#: 85-38-1 [m.chemicalbook.com]

- 4. This compound | 85-38-1 [amp.chemicalbook.com]

- 5. 3-ニトロサリチル酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. Separation of 3-Amino-5-nitrosalicylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C7H5NO5 | CID 6807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Amino-5-nitrosalicylic acid - Wikipedia [en.wikipedia.org]

- 11. This compound(85-38-1) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound | 85-38-1 [chemicalbook.com]

- 16. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tcichemicals.com [tcichemicals.com]

3-Nitrosalicylic Acid: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrosalicylic acid, a derivative of salicylic (B10762653) acid, has been a compound of interest in various chemical and industrial applications since its initial synthesis. This technical guide provides an in-depth overview of the discovery, history, and evolving synthesis methodologies of this compound. It includes a detailed compilation of its physicochemical and spectral properties, presented in easily comparable tabular formats. Furthermore, this guide outlines key experimental protocols for its preparation and features graphical representations of historical and modern synthetic workflows, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (3-NSA), systematically named 2-hydroxy-3-nitrobenzoic acid, is an aromatic organic compound. Historically, its primary significance has been as a crucial intermediate in the synthesis of various other chemicals, including dyes and pharmaceuticals. The introduction of a nitro group onto the salicylic acid backbone significantly alters its chemical properties, paving the way for a range of further chemical transformations. This guide delves into the historical context of its discovery and the progression of its synthesis, providing a detailed repository of its chemical and physical data.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of nitration reactions on aromatic compounds in the late 19th and early 20th centuries. While a definitive first synthesis is not readily apparent in early literature, a notable early method for its preparation was documented in "Systematic Organic Chemistry" by W. M. Cumming in 1937. This method, which involves the nitration of salicylic acid using sodium nitrite (B80452) and sulfuric acid, represents a significant milestone in the documented history of this compound.

Early synthetic efforts were often hampered by a lack of regioselectivity, leading to the co-production of the isomeric 5-nitrosalicylic acid, which presented significant purification challenges.[1][2] The direct nitration of salicylic acid with a mixture of nitric acid and sulfuric acid also yields both the 3- and 5-nitro isomers.[3] Over the years, research has focused on improving the regioselectivity of the nitration and developing more efficient purification methods to isolate the desired 3-nitro isomer. This has led to the development of modern synthetic protocols with significantly higher yields and purity.

Physicochemical and Spectral Data

A comprehensive understanding of the physicochemical and spectral properties of this compound is essential for its application in research and synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₅ | [4] |

| Molecular Weight | 183.12 g/mol | [4] |

| CAS Number | 85-38-1 | [4] |

| Appearance | Yellowish crystals | [3] |

| Melting Point | 148 °C (anhydrous) | [3] |

| 123 °C (monohydrate) | [3] | |

| 228 °C | [5] | |

| Solubility | Slightly soluble in water; freely soluble in alcohol, benzene, chloroform, ether. | [3] |

| pKa | Data not readily available in searched sources |

Table 2: Spectral Data of this compound

| Technique | Key Data Points | Source(s) |

| ¹H NMR | See detailed interpretation in literature. | |

| ¹³C NMR | See detailed interpretation in literature. | |

| Infrared (IR) | See detailed interpretation in literature. | |

| Mass Spectrometry (MS) | See detailed interpretation in literature. |

Experimental Protocols

The synthesis of this compound has evolved over time, with various methods offering different advantages in terms of yield, purity, and safety. Below are detailed methodologies for key historical and modern experimental protocols.

Historical Synthesis via Nitration with Sodium Nitrite (Cumming, 1937)

This method, while historically significant, is notable for its use of sodium nitrite and sulfuric acid.

Materials:

-

Salicylic acid: 100 g

-

Sodium nitrite: 130 g

-

Water: 150 ml

-

Sulfuric acid (d=1.52 g/ml): 1200 ml

Procedure:

-

A mixture of salicylic acid and sodium nitrite is prepared in water.

-

Concentrated sulfuric acid is slowly added to the mixture while maintaining the temperature at 10-15 °C.

-

After 4 hours, the mixture is warmed to 50 °C and then allowed to stand until the evolution of nitrous fumes ceases.

-

The reaction mass is then warmed on a water bath.

-

Upon cooling, crystals of this compound separate out.

-

The crystals are filtered, washed, and recrystallized twice from water.

Yield: 64%[5]

Modern Improved Synthesis

More recent methods have focused on improving the regioselectivity and yield of the 3-nitro isomer. A notable example involves the use of a phase transfer catalyst. While specific details can vary, a general workflow is described below.

Materials:

-

Salicylic acid

-

Nitrating agent (e.g., nitric acid, an alkyl nitrate)

-

Sulfuric acid (catalyst)

-

Phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)

-

Organic solvent (e.g., dichloromethane)

-

Water

Procedure:

-

Salicylic acid is dissolved in a suitable organic solvent.

-

The phase transfer catalyst and sulfuric acid are added to the mixture.

-

The nitrating agent is added dropwise at a controlled temperature.

-

The reaction is stirred for a specified period to ensure complete conversion.

-

The organic layer is separated, washed with water, and dried.

-

The solvent is evaporated to yield a mixture of 3- and 5-nitrosalicylic acids.

-

The isomers are then separated, often by fractional crystallization of their salts, to yield pure this compound.

Mandatory Visualizations

As this compound is primarily a synthetic intermediate and not known to be directly involved in biological signaling pathways, the following diagrams illustrate the experimental workflows for its synthesis, highlighting the historical and a generalized modern approach.

Conclusion

This compound, a compound with a rich history in synthetic organic chemistry, continues to be a relevant molecule for various applications. From early, less selective nitration methods to modern, more controlled syntheses, the journey of this compound reflects the advancements in chemical synthesis and purification techniques. This guide has provided a comprehensive overview of its discovery, historical context, and key technical data, serving as a valuable resource for researchers and professionals. The detailed experimental protocols and workflow diagrams offer practical insights into its preparation, facilitating its use in ongoing and future research and development endeavors.

References

Spectroscopic Analysis of 3-Nitrosalicylic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-Nitrosalicylic acid (CAS No: 85-38-1), a key intermediate in pharmaceutical and dye manufacturing. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

NMR spectroscopy provides detailed information about the molecular structure of this compound. The data presented below was obtained in Deuterated Dimethyl Sulfoxide (B87167) (DMSO-d₆).

¹H NMR Data (300 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.25 | Doublet (d) | 8.1 | Aromatic Proton (H) |

| 8.19 | Doublet (d) | 7.5 | Aromatic Proton (H) |

| 7.15 | Triplet (t) | 7.8 | Aromatic Proton (H) |

Additional coupling constants observed include J=1.9 Hz between two of the aromatic protons.[2]

¹³C NMR Data (DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 169.6 | Carbonyl Carbon (C=O) |

| 162.6 | Aromatic Carbon (C-OH) |

| 138.1 | Aromatic Carbon (C-NO₂) |

| 135.6 | Aromatic Carbon (CH) |

| 129.0 | Aromatic Carbon (CH) |

| 122.2 | Aromatic Carbon (CH) |

| 112.0 | Aromatic Carbon (C-COOH) |

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Key IR Absorption Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |

| 3500 - 2500 | Broad | O-H stretch (Carboxylic acid and Phenol) | ATR[1] |

| 1670 - 1700 | Strong | C=O stretch (Carboxylic acid) | ATR[1] |

| 1578 | - | Aromatic C=C stretch | ATR[1] |

| 1522 | - | N-O asymmetric stretch (NO₂) | ATR[1] |

| 1346 | - | N-O symmetric stretch (NO₂) | ATR[1] |

| 1281 | - | C-O stretch | ATR[1] |

Spectra have been recorded using both Attenuated Total Reflection (ATR) and KBr wafer techniques.[1][3]

UV-Vis Absorption Data

| λmax (nm) | Solvent/Mobile Phase |

| ~310 | Acetonitrile (B52724) / Water with 0.4% v/v H₃PO₄ (HPLC Mobile Phase)[4] |

Experimental Protocols

The methodologies outlined below are based on the procedures described in the referenced literature.

-

Instrumentation : A Bruker AC 300 spectrometer, operating at a frequency of 300 MHz for ¹H NMR, was used.[1]

-

Sample Preparation : A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition : Standard pulse sequences were used to acquire ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation : A Nicolet 5700 FT-IR spectrometer was utilized for data collection.[1]

-

Technique : The spectrum was recorded using the Attenuated Total Reflection (ATR) mode.[1] This technique involves placing the solid sample directly onto the ATR crystal. An alternative method cited in the literature involves preparing a potassium bromide (KBr) pellet containing the sample.[3]

-

Data Acquisition : The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum was collected prior to sample analysis.

-

Instrumentation : A UV-Vis spectrophotometer, often used as a detector for High-Performance Liquid Chromatography (HPLC), is suitable for this analysis.[4]

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent, such as ethanol (B145695) or methanol, in which the compound is freely soluble.[5] For the cited HPLC analysis, a mixture of acetonitrile and an aqueous buffer was used.[4]

-

Data Acquisition : The cuvette containing the sample solution is placed in the spectrophotometer. A blank cuvette with the solvent is used as a reference. The absorbance is scanned over a range of wavelengths (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Safety and Handling of 3-Nitrosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Nitrosalicylic acid (CAS No. 85-38-1), a chemical intermediate used in various research and development applications, including in dye chemistry.[1] Adherence to stringent safety protocols is essential when working with this compound to mitigate potential health and environmental risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

Pictogram:

-

GHS07 (Exclamation Mark)

Hazard Statements: [2][3][4][5]

The following diagram illustrates the logical workflow for assessing the hazards associated with this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO₅ | [1][4] |

| Molecular Weight | 183.12 g/mol | [1][3][4] |

| Appearance | Yellowish crystals or powder | [1][4] |

| Melting Point | 142-147 °C | [4] |

| Boiling Point | 316.77°C (rough estimate) | [4] |

| Solubility | Slightly soluble in water; freely soluble in alcohol, benzene, chloroform, ether. | [1] |

| CAS Number | 85-38-1 | [1][2][4] |

Toxicological Information

The toxicological data for this compound is limited. The available data indicates that it can cause temporary incapacitation or possible residual injury with intense or continued, but not chronic, exposure.[4]

| Metric | Value | Species | Reference(s) |

| LDLo | 500 mg/kg (oral) | Rat |

Note: Detailed experimental protocols for the cited toxicological data are not publicly available in the referenced safety data sheets. The LDLo (Lethal Dose Low) is the lowest dose of a substance that has been reported to cause death in a particular animal species.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

-

Use in a well-ventilated area, with appropriate exhaust ventilation where dust is formed.[2][4]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[6]

-

Store locked up.[2]

-

Store away from incompatible materials such as oxidizing agents.

The following diagram outlines the recommended workflow for the safe handling and storage of this compound.

References

Thermal Stability and Decomposition of 3-Nitrosalicylic Acid: A Technical Guide

Introduction

3-Nitrosalicylic acid (3-NSA), a nitro-substituted derivative of salicylic (B10762653) acid, is a compound of interest in pharmaceutical and chemical research. Its thermal stability is a critical parameter for safe handling, storage, and processing, particularly in drug development where thermal events can impact product quality, efficacy, and safety. Understanding the decomposition behavior of 3-NSA is essential to mitigate risks of thermal runaway reactions and to define its stability limits.

This technical guide provides an in-depth analysis of the methodologies used to evaluate the thermal stability and decomposition of this compound. It outlines experimental protocols for key thermal analysis techniques, presents illustrative data based on analogous compounds, and discusses potential decomposition pathways.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₅ | General Chemical Knowledge |

| Molecular Weight | 183.12 g/mol | General Chemical Knowledge |

| Melting Point | 142-147 °C | [1] |

| Decomposition Temperature | ≥300 °C (dec.) | [1] |

| Appearance | Yellowish crystals | [2] |

Thermal Analysis of this compound (Illustrative Data)

The thermal stability of this compound can be effectively characterized using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). While specific data for 3-NSA is unavailable, the following sections present expected trends and illustrative data based on a comprehensive study of nitrobenzoic acid isomers.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, indicating thermal degradation, while DSC measures the heat flow into or out of a sample, revealing exothermic or endothermic transitions.

Table 2: Illustrative TGA/DSC Data for the Thermal Decomposition of a Nitro-Hydroxybenzoic Acid (Based on Nitrobenzoic Acid Isomers)

| Parameter | Value |

| Onset Decomposition Temperature (T₀) | 180 - 220 °C |

| Peak Decomposition Temperature (Tₚ) | 200 - 250 °C |

| Enthalpy of Decomposition (ΔH₁) | -200 to -400 J/g |

| Mass Loss | 50 - 70% |

Kinetic Analysis of Thermal Decomposition

The kinetics of decomposition can be determined from non-isothermal TGA or DSC data using various models to calculate the activation energy (Ea) and pre-exponential factor (A).

Table 3: Illustrative Kinetic Parameters for the Thermal Decomposition of a Nitro-Hydroxybenzoic Acid (Based on Nitrobenzoic Acid Isomers)

| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| Kissinger | 120 - 160 | 10¹⁰ - 10¹⁵ |

| Flynn-Wall-Ozawa (FWO) | 125 - 165 | N/A |

| Kissinger-Akahira-Sunose (KAS) | 120 - 160 | N/A |

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reliable and reproducible data. The following protocols are standard for the thermal analysis of organic compounds.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 3-5 mg of this compound is weighed into an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Temperature Program: Heat from ambient temperature to 400 °C at a heating rate of 10 °C/min.

-

Atmosphere: Inert atmosphere (e.g., Nitrogen) with a flow rate of 50 mL/min.

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset and peak decomposition temperatures and the percentage of mass loss.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 1-3 mg of this compound is weighed into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: Heat from ambient temperature to 350 °C at a heating rate of 10 °C/min.

-

Atmosphere: Inert atmosphere (e.g., Nitrogen) with a flow rate of 50 mL/min.

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to determine the onset and peak temperatures of thermal events (melting, decomposition) and to calculate the enthalpy of these transitions.

Accelerating Rate Calorimetry (ARC)

-

Instrument: An accelerating rate calorimeter.

-

Sample Preparation: A known quantity of this compound (typically 1-5 g) is placed in a spherical titanium or stainless steel bomb.

-

Experimental Conditions:

-

Mode: Heat-Wait-Search mode. The sample is heated in steps (e.g., 5 °C) and held at each step to detect any self-heating (exothermic activity).

-

Detection Threshold: A self-heating rate of 0.02 °C/min typically triggers the adiabatic tracking mode.

-

-

Data Analysis: The temperature and pressure profiles as a function of time are recorded to determine the onset temperature of the runaway reaction, the time to maximum rate, and the adiabatic temperature rise.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: General experimental workflow for the thermal analysis of this compound.

Plausible Decomposition Pathway of this compound

Based on the known decomposition mechanisms of nitroaromatic compounds, a plausible initial decomposition step for this compound involves the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in such molecules. The presence of the ortho-hydroxyl and carboxylic acid groups can influence subsequent reactions.

Caption: A plausible initial step in the thermal decomposition pathway of this compound.

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is paramount for its safe utilization in research and development. This guide outlines the standard analytical procedures and provides an illustrative framework for the type of data expected from such studies, based on the behavior of analogous nitroaromatic compounds. It is strongly recommended that dedicated thermal analysis studies be conducted on this compound to obtain specific quantitative data. This will enable a comprehensive risk assessment and the establishment of safe operating limits for all applications involving this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Nitrosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes derived from 3-nitrosalicylic acid. The synthesis involves a multi-step process beginning with the nitration of salicylic (B10762653) acid, followed by reduction to 3-aminosalicylic acid, which then serves as the diazo component for the synthesis of various azo dyes. These dyes have potential applications in the textile industry and as bioactive molecules.

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their synthesis is a cornerstone of industrial organic chemistry, with wide-ranging applications in textiles, printing, and pharmaceuticals. The general synthetic route involves two key steps: the diazotization of a primary aromatic amine to form a diazonium salt, and the subsequent coupling of this salt with a nucleophilic aromatic compound, such as a phenol (B47542) or an amine.[1][2]

The use of salicylic acid and its derivatives as precursors for azo dyes is of particular interest due to the potential for these compounds to exhibit biological activity, including antimicrobial, antifungal, and anti-inflammatory properties.[3][4] This document outlines the synthesis of azo dyes starting from this compound. The process involves the initial nitration of salicylic acid, followed by the reduction of the nitro group to an amine, yielding 3-aminosalicylic acid. This intermediate is then diazotized and coupled with various aromatic compounds to produce a range of azo dyes.

Synthesis Workflow

The overall synthesis pathway from salicylic acid to the final azo dye product is a four-step process. Each step is critical for the successful synthesis of the target compounds. The workflow is illustrated in the diagram below.

Caption: Overall workflow for the synthesis of azo dyes from salicylic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound from Salicylic Acid

This protocol describes the nitration of salicylic acid to produce this compound.

Materials:

-

Salicylic acid

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Ice bath

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve salicylic acid (0.03 mole) in 40 mL of glacial acetic acid.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid (0.03 mole) to concentrated sulfuric acid (0.06 mole) in a separate container, keeping it cool.

-

Place the flask containing the salicylic acid solution in an ice bath and begin stirring.

-

Slowly add the nitrating mixture to the salicylic acid solution dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

-

Filter the precipitate using vacuum filtration, wash with cold water, and dry to obtain this compound. An isomeric mixture with 5-nitrosalicylic acid will be formed, which may require further purification.

Protocol 2: Synthesis of 3-Aminosalicylic Acid from this compound

This protocol details the reduction of the nitro group of this compound to an amino group.

Materials:

-

This compound

-

Zinc powder (Zn)

-

Concentrated hydrochloric acid (HCl)

-

Reflux condenser

-

Erlenmeyer flask

-

Ice water bath

Procedure:

-

In a 250 mL Erlenmeyer flask equipped with a reflux condenser, place this compound (0.01 mole) and zinc powder (0.03 mole).

-

Place the flask in an ice water bath.

-

Slowly add 18 mL of concentrated hydrochloric acid dropwise through the condenser.

-

After the initial reaction subsides, remove the flask from the ice bath and reflux the mixture for 4 hours with occasional shaking.

-

Cool the reaction mixture and filter to remove any unreacted zinc.

-

Neutralize the filtrate with a suitable base (e.g., sodium carbonate) to precipitate the 3-aminosalicylic acid.

-

Filter the precipitate, wash with water, and dry.

Protocol 3: Diazotization of 3-Aminosalicylic Acid

This protocol describes the conversion of the amino group of 3-aminosalicylic acid into a diazonium salt.[3]

Materials:

-

3-Aminosalicylic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Ice bath

-

Beaker

-

Stirring rod

Procedure:

-

Dissolve a specific amount of 3-aminosalicylic acid in a mixture of concentrated hydrochloric acid and distilled water in a beaker.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite in distilled water.

-

Slowly add the sodium nitrite solution to the cooled 3-aminosalicylic acid solution while maintaining the temperature between 0-5°C.

-

Continue stirring for 30 minutes at this temperature to ensure complete diazotization. The resulting diazonium salt solution is unstable and should be used immediately in the next step.

Protocol 4: Synthesis of Azo Dyes via Coupling Reaction

This protocol outlines the coupling of the diazonium salt of 3-aminosalicylic acid with a suitable aromatic coupling component.[5]

Materials:

-

Diazonium salt solution from Protocol 3

-

Coupling component (e.g., substituted phenols, anilines, or other activated aromatic compounds)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base for pH adjustment

-

Ice bath

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the chosen coupling component in an aqueous solution of sodium hydroxide in a beaker.

-

Cool this solution to 0-5°C in an ice bath with stirring.

-

Slowly add the freshly prepared diazonium salt solution to the coupling component solution while maintaining the temperature at 0-5°C and stirring vigorously.

-

Maintain a slightly alkaline pH to facilitate the coupling reaction.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours. The formation of the azo dye is often indicated by a color change and precipitation.

-

Filter the precipitated azo dye, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol (B145695) or dimethylformamide) may be necessary for purification.

Data Presentation

The following table summarizes the quantitative data for a selection of azo dyes synthesized from 3-aminosalicylic acid and various coupling components.

| Dye Code | Coupling Component | Molecular Formula | Yield (%) | Melting Point (°C) | λmax (nm) |

| 4a | 2-Amino-4-methylphenol | C₁₄H₁₃N₃O₃ | 68 | 190-192 | - |

| 4b | 2-Aminophenol | C₁₃H₁₁N₃O₃ | 62 | 185-187 | - |

| 4c | 4-Chloro-2-aminophenol | C₁₃H₁₀ClN₃O₃ | 58 | 210-212 | - |

| 4d | 2-Naphthol | C₁₇H₁₂N₂O₄ | 65 | 225-227 | - |

| 4e | Salicylic acid | C₁₄H₁₀N₂O₆ | 52 | 240-242 | - |

| 4f | Phenol | C₁₃H₁₀N₂O₄ | 55 | 205-207 | - |

Data compiled from related literature on azo dyes derived from 3-aminosalicylic acid.

Characterization

The synthesized azo dyes can be characterized using various spectroscopic techniques:

-

UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax), which is indicative of the electronic transitions within the conjugated azo dye system.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the dye molecule, such as the N=N stretching vibration (typically around 1400-1450 cm⁻¹), O-H stretching of the phenolic and carboxylic acid groups, and C=O stretching of the carboxylic acid.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the synthesized dyes by analyzing the chemical shifts and coupling constants of the protons and carbons.

Applications and Biological Activity

Azo dyes derived from salicylic acid are known for their potential as textile dyes and for their biological activities.[3][4]

Textile Dyeing: The synthesized azo dyes can be applied to various fabrics such as cotton, wool, and polyester. The dyeing performance, including color fastness to light and washing, can be evaluated using standard methods.

Antimicrobial and Antifungal Activity: Many azo compounds derived from salicylic acid have been reported to exhibit antimicrobial and antifungal properties.[7][8] The mechanism of action is often attributed to the ability of the azo compounds to interfere with microbial metabolic processes or disrupt cell membrane integrity. The diagram below illustrates a generalized mechanism of antimicrobial action.

Caption: Proposed mechanisms of antimicrobial action of azo dyes.

The synthesized compounds can be screened for their antimicrobial activity against various bacterial and fungal strains using methods like the agar (B569324) well diffusion assay. The zone of inhibition can be measured to quantify their efficacy.[8]

Conclusion

The synthesis of azo dyes using this compound as a precursor provides a versatile platform for creating a diverse range of colored compounds with potential applications in the textile industry and as biologically active agents. The protocols provided herein offer a detailed guide for the synthesis and characterization of these dyes. Further research into the specific mechanisms of action of these compounds could lead to the development of new therapeutic agents and functional dyes.

References

- 1. gcms.cz [gcms.cz]

- 2. Diazotisation [organic-chemistry.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. researchgate.net [researchgate.net]

- 5. bch.ro [bch.ro]

- 6. jusst.org [jusst.org]

- 7. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Nitrosalicylic Acid as a Corrosion Inhibitor for Steel

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific quantitative data on the performance of 3-Nitrosalicylic acid as a corrosion inhibitor for steel. The following application notes and protocols are provided as a general guideline for evaluating organic compounds as corrosion inhibitors for steel. The data presented in the tables are representative examples based on studies of similar nitro-substituted aromatic acids to illustrate the expected results and data presentation format.

Introduction

Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a common and effective method to mitigate corrosion. This compound (3-NSA) is an organic compound that possesses functional groups, such as carboxyl (-COOH), hydroxyl (-OH), and nitro (-NO2) groups, which are known to contribute to corrosion inhibition by facilitating adsorption onto the metal surface.[1][2][3] These groups can form a protective film that isolates the steel from the corrosive environment.[4] This document provides detailed protocols for evaluating the efficacy of this compound or similar organic compounds as corrosion inhibitors for steel.

Quantitative Data Presentation

The following tables present example data for the corrosion inhibition of mild steel in an acidic medium (e.g., 1 M HCl) by a hypothetical organic inhibitor, illustrating how to structure and present quantitative results.

Table 1: Weight Loss Measurement Data

| Inhibitor Conc. (M) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Surface Coverage (θ) |

| Blank | 150.2 | 12.5 | - | - |

| 0.001 | 45.1 | 3.76 | 70.0 | 0.700 |

| 0.005 | 22.5 | 1.88 | 85.0 | 0.850 |

| 0.010 | 12.0 | 1.00 | 92.0 | 0.920 |

| 0.050 | 7.5 | 0.63 | 95.0 | 0.950 |

Table 2: Potentiodynamic Polarization Data

| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| Blank | -450 | 1200 | 70 | 120 | - |

| 0.001 | -435 | 300 | 68 | 115 | 75.0 |

| 0.005 | -420 | 156 | 65 | 110 | 87.0 |

| 0.010 | -410 | 96 | 62 | 105 | 92.0 |

| 0.050 | -400 | 60 | 60 | 100 | 95.0 |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Conc. (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 50 | 200 | - |

| 0.001 | 250 | 80 | 80.0 |

| 0.005 | 550 | 45 | 90.9 |

| 0.010 | 900 | 30 | 94.4 |

| 0.050 | 1200 | 20 | 95.8 |

Experimental Protocols

Weight Loss Measurement

This gravimetric method provides a direct measure of material loss due to corrosion.

Materials:

-

Mild steel coupons of known dimensions and composition

-

Abrasive papers of various grits (e.g., 120, 400, 800, 1200)

-

Distilled water and acetone

-

Corrosive medium (e.g., 1 M HCl)

-

This compound

-

Analytical balance (±0.1 mg accuracy)

-

Water bath or thermostat

Procedure:

-

Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.

-

Clean the polished coupons by rinsing with distilled water, degreasing with acetone, and then drying in warm air.

-

Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

-

Prepare the corrosive solutions with and without various concentrations of this compound.

-

Immerse the weighed coupons completely in the test solutions at a constant temperature for a specified period (e.g., 24 hours).

-

After the immersion period, retrieve the coupons from the solutions.

-

Remove the corrosion products by carefully brushing the coupons in a solution containing a pickling inhibitor, followed by rinsing with distilled water and acetone.

-

Dry the cleaned coupons and re-weigh them to obtain the final weight (W_final).

-

Calculate the weight loss (ΔW = W_initial - W_final).

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

-

CR (mm/year) = (87.6 * ΔW) / (A * t * ρ) where:

-

ΔW is the weight loss in milligrams

-

A is the surface area of the coupon in cm²

-

t is the immersion time in hours

-

ρ is the density of steel in g/cm³

-

-

IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where:

-

CR_blank is the corrosion rate in the absence of the inhibitor

-

CR_inhibitor is the corrosion rate in the presence of the inhibitor

-

-

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire or graphite (B72142) rod)

-

Mild steel specimen for the working electrode

-

Corrosive medium with and without this compound

Procedure:

-

Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed.

-

Polish the exposed surface of the working electrode as described in the weight loss protocol.

-

Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.

-

Allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.

-

Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Record the resulting polarization curve (log I vs. E).

-

Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.

-

Calculate the inhibition efficiency (IE%) using the following equation:

-

IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100 where:

-

Icorr_blank is the corrosion current density in the absence of the inhibitor

-

Icorr_inhibitor is the corrosion current density in the presence of the inhibitor

-

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.

Materials:

-

Potentiostat/Galvanostat with a frequency response analyzer

-

Three-electrode electrochemical cell (as described for potentiodynamic polarization)

-

Mild steel working electrode

-

Corrosive medium with and without this compound

Procedure:

-

Set up the electrochemical cell and prepare the working electrode as described in the potentiodynamic polarization protocol.

-

Allow the system to reach a steady OCP.

-

Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance data and present it as Nyquist and Bode plots.

-

Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency (IE%) using the following equation:

-

IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100 where:

-

Rct_blank is the charge transfer resistance in the absence of the inhibitor

-

Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor

-

-

Visualizations

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Caption: Proposed corrosion inhibition mechanism of this compound on a steel surface.

References

Application Note and Protocols for the Preparation and Electrochemical Analysis of 3-Nitrosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-Nitrosalicylic acid and its subsequent preparation for electrochemical analysis. The methodologies outlined are intended to serve as a comprehensive guide for researchers interested in the electrochemical properties of this compound, which holds potential in various applications including the synthesis of active pharmaceutical ingredients and the development of novel electrochemical sensors.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of salicylic (B10762653) acid. Several methods have been reported, with variations in nitrating agents, solvents, and reaction conditions. Below are detailed protocols for two common methods.

1.1. Synthesis via Nitration with Sodium Nitrite (B80452) and Sulfuric Acid

This method is a classical approach to the nitration of salicylic acid.

Experimental Protocol:

-

In a suitable reaction vessel, mix 100 g of salicylic acid with 130 g of sodium nitrite and 150 ml of water.

-

Slowly add 1200 ml of sulfuric acid (d=1.52 g/ml) to the mixture while maintaining the temperature between 10-15°C using an ice bath.

-

After the addition is complete, stir the mixture for 4 hours at this temperature.

-

Gradually warm the mixture to 50°C and allow it to stand until the evolution of nitrous fumes ceases.

-

Further warm the mixture on a water bath, then cool to allow the crystallization of this compound.

-

Filter the separated crystals, wash with cold water, and recrystallize twice from water to obtain the purified product.[1]

1.2. Synthesis via Nitration with Nitric Acid in Acetic Acid

This method offers an alternative route with different solvent and nitrating agent.

Experimental Protocol:

-

Measure 900 mL of 99% acetic acid, 2.5 g of Prussian blue, and 100 g of salicylic acid into a 2L beaker (Material 1).

-

In a separate 200 mL beaker, weigh 104.4 g of concentrated nitric acid (65% by mass) (Material 2).

-

Using a flow reactor setup, preheat Material 1 to 50°C for 1 minute.

-

Simultaneously feed the preheated Material 1 and Material 2 into a mixing module set at 50°C for a mixing time of 1 minute.

-

Transfer the resulting mixture to a reaction module maintained at 50°C for a reaction time of 1 minute.

-

Pour the reaction mixture into a collection module containing 4 L of ice water, maintaining the temperature at 0°C, and stir for 1 hour.

-

Filter the resulting solid, dry it, to obtain the final product.[2]

Data Presentation: Comparison of Synthesis Methods

| Parameter | Method 1.1 (Sodium Nitrite/Sulfuric Acid) | Method 1.2 (Nitric Acid/Acetic Acid) |

| Starting Material | Salicylic Acid | Salicylic Acid |

| Nitrating Agent | Sodium Nitrite / Sulfuric Acid | Nitric Acid |

| Solvent | Water / Sulfuric Acid | Acetic Acid |

| Catalyst | Not specified | Prussian Blue |

| Reaction Temperature | 10-15°C, then 50°C | 50°C |

| Reaction Time | > 4 hours | ~3 minutes (in flow reactor) |

| Reported Yield | 64%[1] | 99.8%[2] |

| Purity of Product | Requires recrystallization | 99.8% this compound[2] |

1.3. Synthesis Workflow Diagram

Caption: Diagram 1: Synthesis Workflow for this compound.

Preparation for Electrochemical Analysis

The electrochemical behavior of this compound is of interest, particularly the reduction of its nitro group. This can be studied in solution or by modifying an electrode surface with the compound.

2.1. Electrochemical Characterization in Solution

This protocol describes the analysis of this compound in an electrolytic solution.

Experimental Protocol:

-

Prepare the Electrolyte Solution: Dissolve a known concentration of synthesized this compound (e.g., 1 mM) in a suitable supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer solution at a specific pH).

-

Assemble the Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Perform Electrochemical Measurements:

-

Cyclic Voltammetry (CV): Scan the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -1.2 V) and back to the initial potential at a set scan rate (e.g., 50 mV/s) to observe reduction peaks.

-

Differential Pulse Voltammetry (DPV): For more sensitive measurements, use DPV with optimized parameters (e.g., pulse amplitude, pulse width, and scan increment).

-

2.2. Preparation of a this compound Modified Electrode

This protocol details the fabrication of a modified electrode for solid-phase electrochemical studies.

Experimental Protocol:

-

Prepare the Electrode Surface: Polish the working electrode (e.g., glassy carbon electrode) with alumina (B75360) slurry, sonicate in deionized water and ethanol (B145695), and dry it.

-

Prepare the Modification Slurry: Disperse a small amount of this compound in a suitable solvent (e.g., ethanol or a mixture with a binder like Nafion) to form a stable suspension.

-

Modify the Electrode: Cast a small volume (e.g., 5-10 µL) of the slurry onto the cleaned electrode surface and allow the solvent to evaporate at room temperature.

-

Electrochemical Analysis: Place the modified electrode in a supporting electrolyte solution and perform electrochemical measurements as described in section 2.1.

2.3. Proposed Electrochemical Reduction Pathway